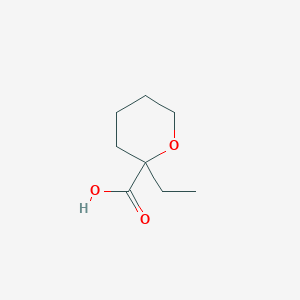

2-Ethyloxane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-ethyloxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-2-8(7(9)10)5-3-4-6-11-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

RXPVBIIQHCWDDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCO1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyloxane 2 Carboxylic Acid

General Strategies for Tetrahydropyran (B127337) Carboxylic Acid Synthesis

The synthesis of tetrahydropyran rings, a common motif in natural products, has been the subject of extensive research. acs.org The introduction of a carboxylic acid at a substituted position requires careful planning and execution of reliable synthetic transformations.

Oxidative Approaches to Carboxyl Group Formation

Oxidative methods offer a direct route to the carboxylic acid functionality. These approaches often involve the oxidation of a precursor functional group, such as an aldehyde or a primary alcohol, located at the desired position on the tetrahydropyran ring. While direct C-H bond oxidation to a carboxyl group is challenging, it is an area of ongoing research. amanote.com More commonly, a pre-functionalized substrate is used. For instance, a tetrahydropyran derivative bearing a hydroxymethyl group at the 2-position could be oxidized in a two-step process, first to the aldehyde and then to the carboxylic acid, using standard oxidizing agents.

Another oxidative strategy involves the cleavage of a larger cyclic system. For example, the oxidative cleavage of a bicyclic ether could potentially yield a substituted tetrahydropyran with a carboxylic acid group. Furthermore, modern synthetic methods are exploring the oxidative generation of carbocations, which can then be trapped by nucleophiles to form functionalized tetrahydropyran rings. amanote.com

Carboxylation Reactions Utilizing Organometallic Reagents

The use of organometallic reagents is a powerful method for the formation of carbon-carbon bonds, including the introduction of a carboxyl group via reaction with carbon dioxide. mdpi.com In the context of synthesizing 2-Ethyloxane-2-carboxylic acid, this would typically involve the formation of an organometallic species at the C2 position of a pre-existing 2-ethyltetrahydropyran.

This could be achieved by deprotonation of 2-ethyltetrahydropyran with a strong base to form an organolithium or Grignard reagent, followed by quenching with CO2. However, the acidity of the proton at the C2 position is generally low, making this a challenging approach. A more feasible strategy would involve the reaction of an organometallic reagent with a suitable electrophile. For instance, the reaction of an organolithium or Grignard reagent with an acyl chloride or ester can lead to the formation of tertiary alcohols. figshare.comorganic-chemistry.org While not a direct carboxylation, this highlights the utility of organometallics in building complexity at the C2 position. A more direct approach would be the carboxylation of a lithiated 2-ethyldihydropyran followed by reduction of the double bond.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

A well-established and reliable method for the synthesis of carboxylic acids is the hydrolysis of a nitrile precursor. mdpi.comrsc.orgharvard.edu This two-step sequence involves the introduction of a nitrile group, often via nucleophilic substitution of a halide with a cyanide salt, followed by hydrolysis to the carboxylic acid.

For the synthesis of this compound, this would entail the preparation of 2-chloro-2-ethyltetrahydropyran. Treatment of this chloro-derivative with sodium or potassium cyanide would yield the corresponding 2-cyano-2-ethyltetrahydropyran. Subsequent hydrolysis of the nitrile, which can be achieved under either acidic or basic conditions, would then afford the desired this compound. rsc.orgacs.org The amide is an intermediate in this reaction. rsc.org

| Step | Reaction | Conditions | Product |

| 1 | Nucleophilic Substitution | NaCN or KCN | 2-Cyano-2-ethyltetrahydropyran |

| 2 | Hydrolysis | H3O+ or OH-, heat | This compound |

Malonic Ester Synthesis for α-Substituted Carboxylic Acids

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids. whiterose.ac.uknih.govsyr.educore.ac.ukuva.es This method involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

To apply this to this compound, one could envision a strategy where a dihalide is used to form the tetrahydropyran ring. For example, reacting diethyl malonate with a suitable 1,5-dihaloether could, in principle, lead to the formation of a cyclic malonic ester. Subsequent alkylation with an ethyl halide, followed by hydrolysis and decarboxylation, would yield the target molecule. A potential drawback of this method is the possibility of dialkylation. whiterose.ac.uk

A more plausible approach would involve the intramolecular malonic ester synthesis, also known as the Perkin alicyclic synthesis, using a dihalide. whiterose.ac.uk

| Starting Material | Reagents | Key Intermediates | Final Product |

| Diethyl malonate & 1,5-dihalopentane ether | 1. NaOEt 2. Ethyl halide 3. H3O+, heat | Cyclic malonic ester, Alkylated cyclic malonic ester | This compound |

Stereoselective and Asymmetric Synthesis of this compound and its Analogues

Creating the chiral center at the C2 position with a specific stereochemistry requires the use of asymmetric synthesis techniques. The tetrahydropyran motif is prevalent in many biologically active natural products, driving the development of numerous stereoselective synthetic methods. acs.org

Chiral Pool Approaches to 2-Substituted Tetrahydropyrans

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to construct complex chiral molecules. Carbohydrates, amino acids, and terpenes are common starting points for the synthesis of substituted tetrahydropyrans.

For instance, a carbohydrate derivative with the appropriate stereochemistry could be elaborated to form the tetrahydropyran ring. The C2 substituents could then be introduced through a series of stereocontrolled reactions. While a direct application from the chiral pool to this compound is not immediately obvious from the literature, the general principle of using stereodefined starting materials to control the stereochemistry of the final product is a cornerstone of asymmetric synthesis.

Recent advances in stereoselective synthesis have provided a variety of powerful tools for the construction of highly substituted tetrahydropyrans with excellent control of stereochemistry. acs.orgmdpi.comwhiterose.ac.uknih.govwikipedia.org These methods include:

Organocatalytic cascade reactions: These reactions can create multiple stereocenters in a single step with high enantioselectivity. syr.edu

Intramolecular allylation: This method allows for the stereoselective formation of the tetrahydropyran ring. acs.org

Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is then removed.

The following table summarizes some modern stereoselective approaches that could be adapted for the synthesis of analogues of this compound.

| Method | Key Features | Potential Application |

| Organocatalytic Michael/Henry/Ketalization Sequence syr.edu | Forms highly functionalized tetrahydropyrans with multiple contiguous stereocenters. | Synthesis of complex analogues with defined stereochemistry at multiple positions. |

| Intramolecular Allylation of (Z)-allylsilanes acs.org | Provides highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans. | Could be adapted to control the relative stereochemistry of substituents on the tetrahydropyran ring. |

| Chiral Auxiliary-Mediated Alkylation | Allows for the diastereoselective introduction of alkyl groups. | A chiral auxiliary attached to a precursor could direct the stereoselective introduction of the ethyl group at the C2 position. |

Asymmetric Catalysis in the Formation of Oxane Carboxylic Acids

Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically enriched oxane carboxylic acids. rsc.orgresearchgate.net This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One notable strategy involves the heterodimeric association of carboxylic acids with chiral phosphoric acid catalysts. This self-assembly enhances the acidity of the phosphoric acid and the reactivity of the carboxylic acid, enabling highly enantioselective reactions such as the opening of aziridines with carboxylic acids as nucleophiles. nih.gov

Another powerful method is the intramolecular oxa-Michael reaction catalyzed by chiral phosphoric acids (CPA). This "clip-cycle" approach has been successfully employed for the synthesis of spirocyclic THPs with high enantioselectivity (up to 99%). whiterose.ac.uk The process involves the initial "clipping" of an alcohol fragment with an aryl thioacrylate, followed by an intramolecular cyclization to form the tetrahydropyran ring. whiterose.ac.uk The absolute stereochemistry of the cyclization has been experimentally determined to be (S). whiterose.ac.uk

Catalytic asymmetric acetalization of carboxylic acids represents another innovative approach. d-nb.infodntb.gov.ua This method allows for the enantioselective modification of carboxylic acids to form chiral acetals, which can be precursors to oxane carboxylic acids. d-nb.info N-heterocyclic carbene (NHC) catalysis, for instance, facilitates the activation of phthalaldehyde, which then reacts with a carboxylic acid to form optically enriched phthalidyl esters. d-nb.info

Table 1: Asymmetric Catalysis Strategies for Oxane Carboxylic Acid Synthesis

| Method | Catalyst Type | Key Features | Enantioselectivity |

| Heterodimeric Association | Chiral Phosphoric Acid | Increases catalyst acidity and substrate reactivity. nih.gov | High |

| Intramolecular Oxa-Michael Reaction | Chiral Phosphoric Acid (CPA) | "Clip-cycle" approach for spirocyclic THPs. whiterose.ac.uk | Up to 99% ee whiterose.ac.uk |

| Asymmetric Acetalization | N-Heterocyclic Carbene (NHC) | Transition-metal-free conditions. d-nb.info | High |

Diastereoselective Methods for Constructing the 2-Ethyloxane Core

Diastereoselective methods are crucial for controlling the relative stereochemistry of substituents on the oxane ring. The Prins cyclization is a prominent and powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton. semanticscholar.org This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, proceeding through an oxocarbenium ion intermediate to form the THP ring in a stereoselective manner. nih.gov

Variations of the Prins cyclization, such as the silyl-Prins cyclization, have been developed to enhance stereocontrol. For example, a tandem allylation–silyl-Prins cyclization strategy has been used to afford 2,6-disubstituted tetrahydropyrans. nih.gov Another approach involves the stereoselective Prins cyclization of substituted cyclopropylcarbinol to yield 2,4,6-trisubstituted tetrahydropyrans. semanticscholar.org

Intramolecular Sakurai cyclization (IMSC) offers another efficient route to tetrahydropyran derivatives. semanticscholar.org This method often involves an initial ene reaction to generate a Z-configured homoallylic alcohol, which then undergoes condensation with another aldehyde to yield a polysubstituted tetrahydropyran in a completely stereocontrolled manner. semanticscholar.org

Furthermore, a novel copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been developed to synthesize di- or tri-substituted THPs. rsc.org This method involves the cleavage of a strained C–C bond and the formation of a new Csp³–O bond, offering good functional-group tolerability. rsc.org

Enantiomeric Resolution Techniques for Chiral Tetrahydropyran Carboxylic Acids

Enantiomeric resolution is a classical yet effective method for separating a racemic mixture of chiral tetrahydropyran carboxylic acids into their individual enantiomers. wikipedia.org This process relies on the conversion of the enantiomeric mixture into a pair of diastereomers, which, due to their different physical properties, can be separated. libretexts.org

A common approach is the formation of diastereomeric salts by reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org Naturally occurring chiral bases like brucine, strychnine, and quinine (B1679958) are frequently used for this purpose. libretexts.orglibretexts.org The resulting diastereomeric salts can then be separated by methods such as fractional crystallization. libretexts.org Once separated, the pure enantiomers of the carboxylic acid can be regenerated by treating the salts with a strong acid. libretexts.orglibretexts.org

Another technique involves covalently bonding a chiral auxiliary to the racemic mixture to produce a diastereomeric mixture. tcichemicals.com These diastereomers can then be separated using conventional high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. tcichemicals.com After separation, the chiral auxiliary is cleaved to yield the enantiopure compounds. tcichemicals.com

Table 2: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Separation Method | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Conversion of enantiomers to diastereomeric salts with a chiral resolving agent. wikipedia.org | Fractional Crystallization libretexts.org | Readily available chiral bases. libretexts.org | Success is dependent on the differential solubility of diastereomers. wikipedia.org |

| Chiral Auxiliary Derivatization | Covalent bonding of a chiral auxiliary to form diastereomers. tcichemicals.com | HPLC tcichemicals.com | Can yield enantiopure compounds. tcichemicals.com | Requires an additional step to cleave the auxiliary. tcichemicals.com |

Specific Synthetic Routes to this compound

The synthesis of this compound requires a multi-step approach that involves the careful design of intermediates, strategic cyclization to form the core ring structure, and precise functionalization at the C-2 position. assets-servd.hostsavemyexams.com

Design and Preparation of Key Synthetic Intermediates

The construction of this compound begins with the synthesis of key acyclic precursors that contain the necessary carbon skeleton and functional groups for subsequent cyclization and functionalization. A common strategy involves the use of building blocks derived from the "chiral pool," such as (R,R)-hexa-1,5-diene-3,4-diol. beilstein-journals.org

Bidirectional synthesis is an effective strategy that utilizes the termini differentiation of C₂-symmetric building blocks. beilstein-journals.org This approach can involve site-selective cross-metathesis to functionalize the terminal double bonds of a diene precursor. beilstein-journals.org Another key transformation is the chemoselective acetalization of carbonyl groups in precursor molecules, which can be achieved using reagents like 1,2-ethanediol (B42446) and TsOH.

The preparation of intermediates may also involve alkylation reactions. For instance, an efficient method for preparing 2-aminoindane-2-carboxylic acid involves a two-step alkylation of a Ni(II)-complex of a glycine (B1666218) Schiff base. nih.gov A similar strategy could be adapted for the synthesis of precursors to this compound.

Intramolecular Cyclization Reactions for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are widely employed to construct this heterocyclic core. nih.gov

The Prins cyclization and its variants are powerful methods for forming functionalized tetrahydropyrans. bohrium.com These reactions typically proceed through an oxocarbenium ion intermediate, leading to the stereoselective formation of the THP ring. nih.gov For example, a Lewis acid-induced cationic polyene cyclization can be a key feature in the synthetic strategy.

Intramolecular oxa-Michael reactions are also popular for constructing THP rings. semanticscholar.org These reactions can be catalyzed by chiral catalysts to achieve high enantioselectivity. whiterose.ac.uk Additionally, metal-mediated cyclizations provide a useful avenue for THP ring construction. bohrium.com

A novel approach involves a copper-catalyzed hydroxycyclopropanol ring-opening cyclization, which allows for the synthesis of substituted THPs through the cleavage of a strained C-C bond and the formation of a Csp³-O bond. rsc.org

Strategic Functionalization at the C-2 Position of the Oxane Ring

Once the oxane ring is formed, the final step is the strategic functionalization at the C-2 position to introduce the ethyl and carboxylic acid groups. This can be achieved through various synthetic transformations.

If the C-2 position is already substituted with a precursor functional group, such as a nitrile or an ester, this group can be converted to the desired carboxylic acid. For example, hydrolysis of a nitrile or ester under acidic or basic conditions would yield the carboxylic acid.

Alternatively, if the C-2 position is unsubstituted, a C-H functionalization strategy could be employed. While challenging, recent advances have made the selective functionalization of C-H bonds more feasible. nsf.gov This could involve directed C-H activation, where a directing group guides a metal catalyst to the desired position for functionalization.

Another strategy involves the use of a versatile functional handle, such as a phosphonium (B103445) ion, which can be selectively installed at a specific position and subsequently converted to other functional groups. nih.gov

Derivatization and Transformation of the Carboxylic Acid Moiety during Synthesis

The carboxylic acid group in precursors to this compound is a versatile functional group that can be transformed into a variety of other moieties to facilitate the synthesis or to produce a range of derivatives. These transformations are often necessary to achieve the desired final product or to improve the efficiency of the synthetic route.

Common derivatizations include conversion to esters, amides, and other related functional groups. For instance, the carboxylic acid can be converted to an ester, which may be more suitable for certain reaction conditions or purification methods. thermofisher.com This transformation is typically achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Furthermore, the carboxylic acid functionality can be converted into an amide by reaction with an amine, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.combohrium.com This amidation can be a crucial step in the synthesis of biologically active molecules containing the 2-ethyloxane-2-carboxamide scaffold.

In some synthetic strategies, the carboxylic acid group itself, or its corresponding ester, can be reduced to a primary alcohol. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LAH) or borane (B79455) complexes (BH3•THF). khanacademy.org The resulting hydroxymethyl group at the C2 position can then be further functionalized.

Below is an interactive data table summarizing various transformations of the carboxylic acid moiety that are applicable in the synthesis of this compound derivatives.

| Transformation | Reagent(s) | Product Functional Group | Notes |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often driven to completion by removing water. |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDAC) | Amide | Forms a stable amide bond. thermofisher.combohrium.com |

| Reduction | Lithium Aluminum Hydride (LAH) or Borane (BH₃•THF) | Primary Alcohol | A strong reduction that converts the carboxylic acid to a hydroxymethyl group. khanacademy.org |

| Conversion to Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide | Creates a highly reactive intermediate for further nucleophilic acyl substitution. |

| Conversion to Aliphatic Amine | Half-protected diamine (e.g., mono-N-(t-BOC)-propylenediamine) followed by deprotection | Aliphatic Amine | Useful for introducing a primary amine for further modification. thermofisher.com |

Challenges and Future Directions in the Laboratory Synthesis of this compound

The laboratory synthesis of this compound and its analogs is not without its difficulties. Key challenges often revolve around stereocontrol, functional group tolerance, and the development of efficient and scalable synthetic routes.

One of the primary challenges is the stereoselective construction of the tetrahydropyran ring, especially when creating the quaternary stereocenter at the C2 position. uva.es Achieving high diastereoselectivity in cyclization reactions is crucial and often requires careful selection of substrates, catalysts, and reaction conditions. rsc.orgacs.org For instance, acid-mediated cyclization of allylsilyl alcohols has been shown to be an effective method for creating polysubstituted tetrahydropyrans with good stereocontrol. uva.es

Scalability of the developed synthetic routes is also a concern, particularly for potential pharmaceutical applications. Reactions that work well on a small laboratory scale may not be easily transferable to larger-scale production due to factors such as cost of reagents, safety considerations, and the need for specialized equipment.

Future directions in this field are aimed at addressing these challenges. The development of new catalytic systems that offer higher stereoselectivity and broader functional group tolerance is a major area of research. whiterose.ac.uk Organocatalysis, for example, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds.

There is also a growing interest in the development of more atom-economical and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions. Furthermore, flow chemistry techniques are being explored as a means to improve the safety, efficiency, and scalability of these syntheses.

The continued exploration of novel synthetic methodologies will undoubtedly lead to more efficient and versatile routes for the preparation of this compound and a wider range of its derivatives, opening up new avenues for their application in various scientific fields.

Conformational Analysis of 2 Ethyloxane 2 Carboxylic Acid

Theoretical Frameworks for Tetrahydropyran (B127337) Conformations

The six-membered ring of tetrahydropyran is not planar. To alleviate ring strain, it adopts puckered conformations, with the chair form being the most stable.

Chair Conformation and Dynamic Ring Flipping

The chair conformation is the most stable arrangement for cyclohexane (B81311) and its heterocyclic analogs like tetrahydropyran because it minimizes both angle strain and torsional strain. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are staggered.

A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring flipping, one chair conformation can interconvert into another. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. This is a dynamic equilibrium, and for a substituted tetrahydropyran, the conformation that places the larger substituent in the more spacious equatorial position is generally favored to minimize steric hindrance.

The interconversion between chair forms passes through higher energy intermediates such as the half-chair, twist-boat, and boat conformations. The energy barrier for this ring inversion in tetrahydropyran is lower than in cyclohexane.

Influence of the Oxygen Heteroatom on Preferred Ring Conformations

The presence of the oxygen atom in the tetrahydropyran ring introduces several important differences compared to cyclohexane. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the C-C-C angle. These geometric differences slightly alter the puckering of the ring.

The oxygen atom, with its lone pairs of electrons, also introduces electronic effects that can influence conformational preferences. These effects can stabilize or destabilize certain conformations depending on the nature and position of substituents on the ring.

The Anomeric Effect and its Implications for 2-Substituted Oxanes

A significant stereoelectronic phenomenon in 2-substituted oxanes is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2, the carbon adjacent to the ring oxygen) to favor an axial orientation, contrary to what would be predicted based on steric considerations alone.

The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the axial C-X bond (where X is the electronegative substituent). This interaction is geometrically optimal when the substituent is in the axial position. An alternative explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the ring oxygen and the substituent, which is achieved in the axial conformation. The strength of the anomeric effect depends on the electronegativity of the substituent and the polarity of the solvent.

Computational Methodologies for Conformational Studies

Computational chemistry provides powerful tools for investigating the conformational preferences and energetics of molecules like 2-Ethyloxane-2-carboxylic acid. These methods allow for the exploration of the potential energy surface to identify stable conformers and the transition states that connect them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs representing the bonds. The total steric energy is calculated as a sum of terms that account for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). By minimizing this energy, the most stable conformation can be predicted. MM calculations are computationally efficient and are well-suited for studying large molecules and for performing initial conformational searches.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time. MD simulations calculate the forces on each atom and then use Newton's laws of motion to simulate the movement of the atoms over time. This provides a dynamic picture of the molecule's behavior, including conformational changes and ring flipping. MD simulations are valuable for understanding the flexibility of molecules and for sampling a wide range of conformations.

Quantum Chemical Calculations for Geometry Optimization and Energetic Minima (e.g., DFT)

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energy of a molecule. These methods can be used for geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a popular quantum chemical method that has proven to be a good compromise between accuracy and computational cost for many chemical systems. DFT calculates the electronic energy based on the electron density rather than the full many-electron wavefunction. Different "functionals" are used to approximate the exchange-correlation energy, which is a key component of the total energy. By performing DFT calculations, one can obtain accurate geometries and relative energies of different conformers of this compound, providing detailed insight into its conformational preferences. These calculations can also be used to determine the energy barriers for conformational interconversions.

Potential Energy Surface Analysis for Ring Inversion Barriers

The conformational flexibility of this compound is primarily dictated by the ring inversion of the oxane (tetrahydropyran) ring. A potential energy surface (PES) is a conceptual tool that maps the potential energy of a molecule as a function of its geometry. libretexts.orgmuni.czlibretexts.org For cyclic molecules like oxane, the PES illustrates the energy changes as the ring puckers and interconverts between different conformations. The most stable conformation is the chair form, which minimizes both torsional and steric strain.

Ring inversion is the process by which one chair conformation converts into the other. This does not occur in a single step but proceeds through several higher-energy intermediate conformations. The pathway from one chair to another involves passing through a half-chair, a twist-boat, and a boat conformation, which represents a transition state or a high-energy intermediate. scispace.com The energy required to overcome these intermediates is known as the ring inversion barrier.

Experimental Approaches to Elucidating this compound Conformations

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques for probing molecular conformation in solution. auremn.org.br

NMR Spectroscopy: This is a primary tool for conformational analysis of cyclic systems. auremn.org.brnih.gov In the ¹H NMR spectrum, the key parameters are the chemical shifts and, more importantly, the vicinal spin-spin coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For a chair conformation, the coupling between two adjacent axial protons (³J_ax,ax_) is typically large (10–13 Hz), whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are much smaller (2–5 Hz). By analyzing the coupling patterns of the ring protons, the preferred orientation of the substituents can be determined. nih.gov For this compound, this analysis would reveal the equilibrium between the two chair conformers where the ethyl and carboxylic acid groups are either axial or equatorial.

IR Spectroscopy: This technique provides information on the vibrational modes of a molecule. The frequency of the C=O stretch of the carboxylic acid and the C-O-C stretch of the oxane ring can be sensitive to the conformational environment. A significant application of IR spectroscopy in this context is the detection of intramolecular hydrogen bonds. If the conformation allows the carboxylic acid proton to form a hydrogen bond with the ring's oxygen atom, a noticeable shift and broadening of the O-H stretching band would be observed. auremn.org.br This can provide strong evidence for a specific conformer being present in solution.

| Spectroscopic Parameter | Structural Information Provided |

| ¹H NMR: ³J_ax,ax | Dihedral angle ≈ 180°, indicates axial-axial relationship |

| ¹H NMR: ³J_ax,eq_ / ³J_eq,eq_ | Dihedral angle ≈ 60°, indicates axial-equatorial or equatorial-equatorial relationship |

| IR: O-H stretch frequency | Presence or absence of intramolecular hydrogen bonding |

| IR: C=O stretch frequency | Electronic environment of the carbonyl group, influenced by conformation |

Cryogenic ion spectroscopy is a high-resolution technique used to study the intrinsic structures of molecules in the gas phase, free from solvent interactions. colorado.edumdpi.com In this method, ions of the target molecule are generated, often by electrospray ionization, and then guided into a cryogenic ion trap. colorado.edu Inside the trap, the ions are cooled to extremely low temperatures (e.g., < 20 K) through collisions with a cold buffer gas like helium. mdpi.com This cooling process effectively "freezes" the molecules into their lowest-energy conformations.

Once the ions are cold, they are irradiated with an infrared laser. A vibrational spectrum is recorded by monitoring the absorption of IR radiation, often by detecting the loss of a weakly bound "messenger" atom (like helium) that was attached during the cooling process. mdpi.com The resulting spectra are highly resolved, allowing for the distinction between different conformers, as each will have a unique vibrational fingerprint. illinois.edu By comparing the experimental spectrum with spectra predicted from quantum chemical calculations for various possible conformations, a definitive assignment of the observed gas-phase structures can be made. colorado.edu This technique provides precise information on the relative stabilities of conformers in an isolated environment. nih.gov

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in its solid, crystalline state. mdpi.comnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the pattern of diffracted beams. weizmann.ac.il This diffraction pattern is used to calculate an electron density map of the molecule, from which the precise positions of all atoms can be determined.

The result of an X-ray crystallographic analysis is a detailed structural model that includes exact bond lengths, bond angles, and torsional angles. mdpi.com For this compound, this would provide a static picture of the conformation adopted in the crystal lattice, definitively showing the pucker of the oxane ring (e.g., chair, boat) and the axial or equatorial disposition of the ethyl and carboxylic acid substituents. mdpi.comnih.gov It is important to recognize that the conformation observed in the solid state is not necessarily the most stable conformation in solution or the gas phase, as crystal packing forces can influence and select for a particular conformer. However, it provides an invaluable, high-resolution snapshot of a specific low-energy state of the molecule. mdpi.com

Impact of Ethyl and Carboxylic Acid Substituents on the Conformational Preferences of this compound

The conformational equilibrium of the this compound chair form is largely governed by steric interactions. libretexts.orgnih.gov In a monosubstituted cyclohexane or oxane, a bulky substituent generally prefers the equatorial position to avoid destabilizing steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. utdallas.edu

| Substituent | Approximate A-value (kcal/mol) in Cyclohexane |

| -COOH (Carboxylic Acid) | 1.35 - 1.46 |

| -CH₂CH₃ (Ethyl) | ~1.75 |

Note: These A-values are for monosubstituted cyclohexanes and serve as an approximation for the oxane system.

Based on these typical values, the ethyl group is sterically bulkier than the carboxylic acid group. utdallas.edu Consequently, the conformation in which the larger ethyl group occupies the more spacious equatorial position and the smaller carboxylic acid group is in the axial position is expected to be the more stable and thus more populated conformer at equilibrium. This arrangement minimizes the unfavorable 1,3-diaxial interactions that the larger ethyl group would experience in an axial orientation. utdallas.edu While stereoelectronic factors like the anomeric effect can sometimes favor an axial position for electronegative substituents on the carbon adjacent to the ring oxygen, the significant steric difference between the ethyl and carboxylic acid groups is likely the dominant factor controlling the conformational preference in this molecule. nih.govacs.org

Role of Intramolecular Hydrogen Bonding

The conformational landscape of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. This non-covalent interaction can occur between the acidic proton of the carboxyl group (-COOH) and the lone pair of electrons on the oxygen atom within the oxane ring. The formation of this hydrogen bond results in a quasi-ring structure, which imparts considerable conformational rigidity and stability. mdpi.com

The strength of this intramolecular hydrogen bond is a balance between the energetic favorability of its formation and the steric strain it might introduce. Computational studies on similar molecules, such as quinolone carboxylic acid derivatives, have shown that such intramolecular hydrogen bonds can significantly stabilize the molecular structure. mdpi.com The competition between intramolecular and intermolecular hydrogen bonds is also a critical factor, particularly in protic solvents where solvent molecules can act as alternative hydrogen bond donors or acceptors, potentially disrupting the internal bond. nih.gov

Below is a table illustrating the hypothetical energetic impact of the intramolecular hydrogen bond on the conformational stability of this compound, based on general principles observed in other carboxylic acids.

| Conformer | Intramolecular H-Bond (O-H···O_ring) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | Present | 0 (most stable) | >95 |

| B | Absent (Free -OH rotation) | 3-5 | <5 |

Note: The data in this table is illustrative and represents expected values based on principles of conformational analysis. Specific experimental or computational data for this compound is not available in the cited literature.

Correlation of Chirality and Conformational Dynamics

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-2-Ethyloxane-2-carboxylic acid and (S)-2-Ethyloxane-2-carboxylic acid. This chirality is intrinsically linked to the molecule's conformational dynamics, as the spatial arrangement of the substituents dictates the steric interactions that govern conformational preferences.

The absolute configuration at the C2 center determines the preferred orientation of the ethyl and carboxylic acid groups. For a six-membered oxane ring, which typically adopts a chair conformation to minimize torsional strain, substituents can occupy either axial or equatorial positions. The bulky ethyl group would have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the ring's axial hydrogens. The conformational preference of the carboxylic acid group is more complex, influenced by both its steric bulk and its potential for the intramolecular hydrogen bonding discussed previously.

Studies on analogous chiral heterocyclic systems, such as 2-substituted chromanes, have demonstrated that the stereochemistry at the C2 position fundamentally determines the helicity or twist of the heterocyclic ring. mdpi.com A similar principle applies to this compound, where the (R) or (S) configuration will favor a specific chair conformation that best accommodates the substituents. The energy barriers for ring inversion and substituent rotation are therefore dependent on the molecule's absolute configuration, as the transition states for these dynamic processes will have different steric energies for the (R) and (S) enantiomers when interacting with another chiral entity.

The following table outlines the expected correlation between the chirality at the C2 position and the preferred conformational features of the molecule.

| Enantiomer | C2 Configuration | Preferred Ethyl Group Position | Preferred Carboxyl Group Orientation | Expected Ring Conformation |

| 1 | (R) | Equatorial | Locked by Intramolecular H-Bond | Distorted Chair |

| 2 | (S) | Equatorial | Locked by Intramolecular H-Bond | Distorted Chair (mirror image) |

Note: This table is based on established principles of stereochemistry and conformational analysis in substituted cyclic ethers. The specific conformational details would require dedicated computational or experimental studies.

Spectroscopic Characterization and Structural Elucidation of 2 Ethyloxane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum of 2-Ethyloxane-2-carboxylic acid provides detailed information about the electronic environment of each proton. The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range. libretexts.orglibretexts.org This signal's broadness is a result of hydrogen bonding, and its position can be sensitive to solvent and concentration. libretexts.org

The protons of the tetrahydropyran (B127337) (oxane) ring and the ethyl group will resonate at higher fields. The protons on the carbon adjacent to the ring oxygen (C6) are deshielded and are expected to appear around 3.6-3.7 ppm, similar to the parent tetrahydropyran molecule. modgraph.co.ukchemicalbook.com The remaining ring protons (on C3, C4, and C5) are expected to produce a series of complex multiplets in the 1.5-1.7 ppm region. modgraph.co.ukchemicalbook.com

The ethyl group attached to the quaternary C2 position will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being adjacent to the electron-withdrawing carboxyl group and the quaternary carbon, would be expected to resonate around 2.0-2.5 ppm. libretexts.org The terminal methyl protons would appear further upfield, likely in the 0.9-1.2 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Ring -CH₂- (C6, adjacent to O) | ~3.6 - 3.7 | Multiplet |

| Ring -CH₂- (C3, C4, C5) | ~1.5 - 1.7 | Complex Multiplets |

| Ethyl -CH₂- | ~2.0 - 2.5 | Quartet (q) |

| Ethyl -CH₃ | ~0.9 - 1.2 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170-185 ppm range. princeton.eduoregonstate.eduopenstax.org The quaternary carbon (C2), being attached to both an oxygen atom (within the ring) and the carbonyl group, is also significantly deshielded and would be expected in the 70-90 ppm region.

The carbon atoms of the tetrahydropyran ring show predictable shifts based on their proximity to the oxygen atom. The C6 carbon, directly bonded to the oxygen, is expected around 68 ppm, while the other ring carbons (C3, C4, C5) would appear further upfield between 20-30 ppm, based on data from the parent tetrahydropyran molecule. chemicalbook.com The carbons of the ethyl group would be found at the highest field, with the -CH₂ carbon around 25-35 ppm and the -CH₃ carbon around 10-15 ppm. compoundchem.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 185 |

| C 2 (Quaternary) | 70 - 90 |

| Ring C 6 (adjacent to O) | ~68 |

| Ring C 3, C 4, C 5 | 20 - 30 |

| Ethyl -C H₂- | 25 - 35 |

| Ethyl -C H₃ | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and among the adjacent protons within the tetrahydropyran ring system, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the CH and CH₂ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons, which are invisible in an HSQC spectrum. For instance, correlations would be expected from the ethyl group protons to the quaternary C2 carbon and the carbonyl carbon, confirming the attachment of the ethyl and carboxyl groups at the C2 position. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry, for example, by showing spatial relationships between the ethyl group and specific protons on the tetrahydropyran ring, which can help define the chair conformation of the ring and the axial or equatorial orientation of the substituents.

Since the C2 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. NMR spectroscopy, in a standard achiral solvent, cannot distinguish between enantiomers. However, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can resolve this issue. nih.gov

These reagents, often derivatives of lanthanide metals or chiral organic molecules, form transient diastereomeric complexes with the enantiomers of the carboxylic acid. nih.govrsc.org These diastereomeric complexes are not mirror images and have different magnetic properties. As a result, in the presence of a CSR, the NMR signals for the corresponding protons (or carbons) of the two enantiomers will appear at slightly different chemical shifts, a phenomenon known as enantiomeric shift difference (ΔΔδ). By integrating the separated signals, the ratio of the two enantiomers, and thus the enantiomeric excess (% ee), can be accurately determined. tcichemicals.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carboxylic acid functional group in this compound gives rise to two very distinct and easily identifiable absorption bands in the IR spectrum. openstax.orgechemi.com

O-H Stretching: The hydroxyl (O-H) group of the carboxylic acid exhibits a very broad and strong absorption band that spans a wide frequency range, typically from 2500 to 3300 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org The significant broadening of this peak is a hallmark of carboxylic acids and is due to extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths. libretexts.orgechemi.com

C=O Stretching: The carbonyl (C=O) group produces a sharp and very intense absorption band. For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically found in the range of 1700-1725 cm⁻¹. echemi.comorgchemboulder.compressbooks.pub The high intensity is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.

The presence of both the very broad O-H stretch and the intense C=O stretch is strong evidence for the presence of a carboxylic acid functional group. openstax.orgorgchemboulder.com

Table 3: Characteristic IR Absorptions for the Carboxyl Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity and Appearance |

| O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch | 1700 - 1725 | Strong, Sharp |

Detection of Hydrogen Bonding Phenomena in Various Solvents and Phases

The carboxylic acid functional group in this compound is a strong hydrogen bond donor and acceptor. This property leads to significant intermolecular associations, which can be observed spectroscopically and are highly dependent on the physical phase and the surrounding solvent environment.

In the solid state and in non-polar solvents or at high concentrations, carboxylic acids typically exist as cyclic dimers through strong double hydrogen bonds between the carboxyl groups of two molecules. libretexts.org This dimerization has a profound effect on the vibrational frequencies of the functional group. The O-H stretching vibration, which appears as a sharp band around 3500-3600 cm⁻¹ for a free (monomeric) hydroxyl group, becomes a very broad and intense absorption band in the 2500-3300 cm⁻¹ region for the dimer. libretexts.org Similarly, the carbonyl (C=O) stretching frequency is lowered from approximately 1760 cm⁻¹ in the monomer to about 1710-1720 cm⁻¹ in the dimer due to the weakening of the C=O bond through hydrogen bonding. libretexts.org

In polar, protic solvents like water or alcohols, the cyclic dimer is disrupted in favor of hydrogen bonding between the carboxylic acid and solvent molecules. libretexts.orgosti.gov Water molecules can solvate the carbonyl group, leading to the high water solubility of many simple carboxylic acids. libretexts.org In polar aprotic solvents, such as ethers, an equilibrium may exist between the monomer, the dimer, and a species where the solvent acts as a hydrogen bond acceptor. libretexts.org These interactions can be monitored by observing shifts in the characteristic O-H and C=O stretching frequencies in infrared (IR) and Raman spectroscopy.

The study of these phenomena in different environments provides insight into the intermolecular forces governing the behavior of this compound.

Analysis of Tetrahydropyran Ring Vibrations

The tetrahydropyran (THP) ring, also known as oxane, is a saturated six-membered heterocycle that forms the core structure of the molecule. wikipedia.org The THP ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. mdpi.com The vibrational spectrum (IR and Raman) of this compound will contain characteristic bands arising from the vibrations of this ring system.

Key vibrational modes of the tetrahydropyran ring include:

C-O-C Stretching: The ether linkage within the ring gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically a very strong band in the IR spectrum, appearing in the region of 1050-1150 cm⁻¹.

C-C Stretching: Stretching vibrations of the carbon-carbon single bonds within the ring structure occur in the fingerprint region of the spectrum, generally between 800 and 1200 cm⁻¹.

CH₂ Vibrations: The five methylene (CH₂) groups in the ring exhibit several vibrational modes, including symmetric and asymmetric stretching (typically 2850-2960 cm⁻¹), scissoring (bending) (around 1450-1470 cm⁻¹), wagging, twisting, and rocking modes at lower frequencies.

The specific frequencies of these vibrations can be influenced by the substituents on the ring. In this compound, the presence of the ethyl and carboxylic acid groups at the C2 position will cause shifts in the ring vibration frequencies compared to unsubstituted tetrahydropyran. caltech.edu Analysis of these bands can confirm the integrity of the heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments. For this compound (molecular formula C₈H₁₄O₃), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental formula. This is a critical step in unequivocally confirming the identity of the compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.1016 |

| [M+Na]⁺ | C₈H₁₄O₃Na⁺ | 181.0835 |

| [M-H]⁻ | C₈H₁₃O₃⁻ | 157.0870 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure. For this compound, several key fragmentation pathways can be predicted:

Loss of the Ethyl Group: Cleavage of the bond between the C2 carbon and the ethyl group would result in the loss of a C₂H₅ radical (29 Da), leading to a fragment ion at m/z 129.

Loss of the Carboxyl Group: Alpha-cleavage can lead to the loss of the entire carboxylic acid group (COOH) as a radical (45 Da), resulting in an ion at m/z 113. libretexts.org

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another common pathway for carboxylic acids.

Ring Opening and Fission: The tetrahydropyran ring can undergo fragmentation, leading to a series of smaller ions characteristic of cyclic ethers.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group involves the transfer of a gamma-hydrogen atom, leading to the elimination of a neutral molecule. researchgate.net For this compound, this could lead to the formation of an ion-radical with m/z 60. researchgate.net

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the ethyl and carboxyl substituents on the tetrahydropyran ring. libretexts.org

While carboxylic acids can be analyzed directly by mass spectrometry, their polarity can sometimes lead to poor chromatographic behavior or weak ionization, especially in electrospray ionization (ESI). nih.gov Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties. researchgate.net

For this compound, several derivatization approaches could be employed:

Esterification: Conversion of the carboxylic acid to its methyl or ethyl ester is a common strategy. This is often achieved by reacting the acid with reagents like BF₃/methanol. nih.gov The resulting ester is more volatile and less polar, improving its behavior in both gas chromatography (GC-MS) and liquid chromatography (LC-MS).

Amidation: Reacting the carboxyl group with an amine-containing reagent, such as 2-picolylamine or 4-bromo-N-methylbenzylamine, can introduce a readily ionizable group. semanticscholar.orgresearchgate.net This enhances detection sensitivity in positive-ion ESI-MS.

Labeling Reagents: Specialized derivatization agents can be used that contain a permanent positive charge or a specific isotopic signature. nih.gov Reagents like tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP) add a large, easily ionizable tag to the molecule, significantly improving detection limits. researchgate.net

These strategies are particularly useful for quantifying trace amounts of the compound in complex matrices. bohrium.com

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq The technique is most sensitive for molecules containing conjugated π-systems or chromophores. This compound lacks extensive conjugation. Its chromophores are the non-bonding electrons on the ether and carboxyl oxygens, and the π-bond of the carbonyl group. Saturated carboxylic acids and ethers typically exhibit weak absorptions at short wavelengths (below 220 nm), corresponding to n → σ* and n → π* transitions. researchgate.netmasterorganicchemistry.com Therefore, UV-Vis spectroscopy is of limited utility for detailed structural characterization of this compound but can be used for quantitative analysis if no other chromophores are present.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C=O stretch of the carboxyl group, which is strong in the IR, is also typically observable in the Raman spectrum (around 1650-1720 cm⁻¹). ias.ac.in The symmetric vibrations of the tetrahydropyran ring skeleton, particularly C-C stretches, often give rise to strong and sharp Raman signals. Raman spectroscopy can be particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water, which can obscure large regions of the IR spectrum. rsc.orgresearchgate.net

Computational Studies and Theoretical Insights into 2 Ethyloxane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and geometry of organic molecules. researchgate.net

Computational methods like DFT, often paired with basis sets such as 6-31G* or def2-TZVP, are employed to perform these optimizations. nih.govmdpi.com The electronic structure, including the distribution of electron density and the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also determined. researchgate.net The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

Interactive Table: Example of Calculated Geometric Parameters for 2-Ethyloxane-2-carboxylic Acid (Equatorial Conformer) Click on the headers to sort the data.

| Parameter | Atoms Involved | Calculated Value (Å or °) | Method/Basis Set |

| Bond Length | C2-C3 | 1.54 | B3LYP/6-31G(d) |

| Bond Length | C2-C(Ethyl) | 1.55 | B3LYP/6-31G(d) |

| Bond Length | C-O(Carboxyl) | 1.35 | B3LYP/6-31G(d) |

| Bond Length | C=O(Carboxyl) | 1.21 | B3LYP/6-31G(d) |

| Bond Angle | O1-C2-C3 | 109.5 | B3LYP/6-31G(d) |

| Dihedral Angle | C6-O1-C2-C3 | -55.8 | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published calculations for this compound are not available.

Once the molecular geometry is optimized, computational methods can predict spectroscopic data. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). nih.gov Calculated shifts for ¹H and ¹³C nuclei can be compared with experimental data to assign signals and verify the structure. Protons on the oxane ring would be expected in the 3.5-4.5 δ range for those adjacent to the ring oxygen, while the carboxylic acid proton would appear significantly downfield (10-13 ppm). princeton.edulibretexts.org The carbonyl carbon of the carboxylic acid is typically observed in the 170-185 ppm range in ¹³C NMR spectra. princeton.edulibretexts.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For this compound, key predicted vibrations would include the characteristic broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹), the strong C=O carbonyl stretch (around 1760-1690 cm⁻¹), and C-O stretching bands. researchgate.netlibretexts.org Comparing the calculated frequencies with experimental IR data helps confirm the presence of these functional groups. hilarispublisher.com

This compound can exist in various conformations due to the flexibility of the oxane ring and the rotation of its substituents. The primary conformations of the oxane ring are the chair, boat, and twist-boat forms. Furthermore, the ethyl and carboxylic acid groups at the C2 position can be oriented in either axial or equatorial positions.

Quantum chemical calculations can determine the relative energies of these different conformers. It is widely expected that the chair conformation with the bulky substituents in the equatorial position would be the most stable, as this arrangement minimizes steric hindrance. mdpi.com By calculating the single-point energies of each optimized conformer, a Boltzmann distribution can be used to estimate the population of each conformer at a given temperature. Such analysis is crucial as the experimentally observed properties are often an average over the different conformations present at equilibrium. nih.gov

Interactive Table: Hypothetical Relative Energies of this compound Conformers Click on the headers to sort the data.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Chair | Carboxyl (Eq), Ethyl (Eq) | 0.00 | ~98% |

| Chair | Carboxyl (Ax), Ethyl (Eq) | 2.1 | ~2% |

| Chair | Carboxyl (Eq), Ethyl (Ax) | 2.3 | <1% |

| Twist-Boat | - | >5.0 | <0.1% |

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Prediction of Acidity (pKa) and Reactivity Profiles

Computational methods are also employed to predict chemical properties like acidity. The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa value is determined by the stability of the carboxylate anion formed upon deprotonation.

The pKa can be predicted by calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent, typically water. mrupp.info Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effect of the solvent. peerj.com The resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized over both oxygen atoms, is a key factor contributing to its acidity, making it significantly more acidic than an alcohol. libretexts.orglibretexts.org The reactivity of the molecule, including sites susceptible to nucleophilic or electrophilic attack, can be analyzed by examining the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Reaction Mechanism Studies Related to its Formation or Transformation

Computational chemistry can elucidate the detailed step-by-step mechanisms of chemical reactions, including the formation or subsequent transformation of this compound.

A plausible synthetic route to this compound could involve the oxidation of a primary alcohol or the hydrolysis of a nitrile. chemguide.co.uk Another relevant transformation is Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form an ester. libretexts.org

To study these reaction mechanisms, computational chemists locate the transition state (TS) structures, which are the energy maxima along the reaction pathway. By calculating the energy of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. chemguide.co.uk For example, in the acid-catalyzed esterification of this compound, calculations would model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by the alcohol, and the final elimination of water to form the ester. libretexts.org This analysis provides a detailed picture of the reaction's feasibility and kinetics.

Computational Prediction and Rationalization of Stereoselectivity

The stereoselectivity of reactions involving chiral molecules like this compound is a critical aspect of its chemistry, and computational methods provide powerful tools for its prediction and rationalization. While direct computational studies on the stereoselectivity of this compound are not extensively documented in the provided literature, the principles can be inferred from studies on analogous structures, such as chiral 2-substituted chromanes, which also feature a substituted oxane ring. mdpi.com

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the stereochemical outcomes of synthetic routes. researchgate.net For molecules with stereocenters, such as the C2 position in the oxane ring, computational models can elucidate the factors governing the preferential formation of one stereoisomer over another. This is often achieved by calculating the transition state energies for the different diastereomeric pathways. The pathway with the lower activation energy is predicted to be the favored one, thus determining the stereochemical outcome of the reaction.

In systems analogous to this compound, such as chromane-2-carboxylic acids, the conformational distribution of the molecule has been shown to be a key factor influencing properties like specific optical rotation, which is intrinsically linked to stereochemistry. mdpi.com Computational approaches can model these conformational landscapes, but the results can be sensitive to the chosen computational parameters. mdpi.com For instance, different levels of theory and basis sets can sometimes lead to varying predictions of the most stable conformer, which in turn can affect the predicted stereoselectivity. mdpi.com

Molecular simulations have also been successfully employed to reveal the mechanisms of high enantioselectivity in enzymatic resolutions, a process relevant for separating enantiomers of chiral carboxylic acids. rsc.org By modeling the substrate's interaction with the enzyme's active site, researchers can understand the steric and electronic factors that favor the binding and reaction of one enantiomer over the other. rsc.org This approach could be hypothetically applied to understand the enzymatic processing of this compound.

A hypothetical application of these methods to this compound could involve modeling a reaction, such as its synthesis or a subsequent transformation, to predict the diastereomeric or enantiomeric excess. The table below illustrates the kind of data that could be generated from such a computational study, based on methodologies seen in the study of similar compounds. researchgate.net

| Computational Method | Stereoisomer | Calculated Relative Energy (kcal/mol) | Predicted Major Isomer |

| DFT (B3LYP/6-31G) | (R)-2-Ethyloxane-2-carboxylic acid | 0.00 | Yes |

| DFT (B3LYP/6-31G) | (S)-2-Ethyloxane-2-carboxylic acid | +1.5 | No |

| MP2/cc-pVTZ | (R)-2-Ethyloxane-2-carboxylic acid | 0.00 | Yes |

| MP2/cc-pVTZ | (S)-2-Ethyloxane-2-carboxylic acid | +1.3 | No |

This table is illustrative and based on computational methodologies applied to similar chiral molecules. The values are not from actual experimental or computational studies on this compound.

Molecular Modeling for Intermolecular Interactions (e.g., with solvents or reagents)

Molecular modeling is a cornerstone for understanding the non-covalent interactions between this compound and its environment, such as solvents or reagents. These interactions are crucial in determining its physical properties, reactivity, and behavior in solution. Computational techniques like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis are frequently used to study these interactions in detail. mdpi.comnih.gov

For carboxylic acids, hydrogen bonding is a dominant intermolecular interaction. researchgate.netmdpi.com Computational models can quantify the strength and nature of these hydrogen bonds, both between molecules of this compound (forming dimers) and with solvent molecules. For instance, DFT calculations can be used to model the geometry, energetics, and electronic structure of monomers and dimers in the gas phase and in the presence of a solvent, often simulated using a Polarizable Continuum Model (PCM). mdpi.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful tool that can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. nih.gov This allows for a deeper understanding of what drives the intermolecular interactions. For example, a SAPT analysis could reveal that in a non-polar solvent, the interactions of this compound are dominated by dispersion forces, while in a polar, protic solvent, electrostatic and hydrogen-bonding interactions would be more significant. nih.gov

Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) simulations can provide insights into the dynamic nature of these interactions, particularly the dynamics of hydrogen bonds. nih.gov These methods can be used to study proton transfer events and the vibrational signatures of hydrogen bonding, which are experimentally accessible through techniques like infrared spectroscopy. nih.gov

The following table illustrates the type of data that could be generated from a computational analysis of the intermolecular interactions of this compound with a hypothetical solvent, using methods described in the literature for similar compounds. nih.gov

| Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) | Key Contributing Forces |

| Dimer (Self-Association) | DFT with SAPT | -15.2 | Electrostatics, Dispersion |

| With Water (Solvent) | CPMD | -8.5 | Hydrogen Bonding, Electrostatics |

| With Toluene (Solvent) | DFT with SAPT | -4.1 | Dispersion |

This table is illustrative and based on computational methodologies applied to carboxylic acid systems. The values are not from actual experimental or computational studies on this compound.

Development and Refinement of Computational Models for Oxane and Carboxylic Acid Systems

The accurate computational modeling of systems containing oxane and carboxylic acid functionalities, such as this compound, relies on the continuous development and refinement of theoretical models. These models aim to predict a wide range of properties, from thermophysical characteristics to reactivity and spectroscopic signatures.

One area of active development is in equations of state for modeling the phase behavior of carboxylic acid systems. researchgate.net For example, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been extended to predict the phase equilibrium of carboxylic acids and their mixtures. researchgate.net Such models are crucial for chemical process design and simulation. They are refined by fitting to experimental data for pure components and then used to predict the behavior of mixtures, with interaction parameters accounting for the specific interactions between different molecules. researchgate.net

For calculating properties like pKa, which is fundamental for a carboxylic acid, significant efforts have been made to refine computational protocols. researchgate.net This involves combining high-level gas-phase energy calculations (using methods like Complete Basis Set (CBS) or Gaussian-n theories) with continuum solvation models (like SM5.42R or CPCM) to accurately predict the free energy of solvation for both the acid and its conjugate base. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory and the solvation model, and ongoing research aims to develop more robust and universally applicable methods. researchgate.net

Furthermore, the development of force fields for molecular dynamics simulations of oxane-containing molecules is another important area. These force fields need to accurately represent the conformational preferences of the oxane ring and the non-covalent interactions of the carboxylic acid group.

The table below provides an overview of different computational models and their applicability to studying oxane and carboxylic acid systems, based on the types of models discussed in the literature. researchgate.netresearchgate.net

| Computational Model | Primary Application | Key Parameters | Strengths |

| PC-SAFT | Phase equilibria, thermophysical properties | Molecular parameters, interaction parameters (k_ij) | Good for predicting mixture behavior |

| CBS/G-n + CPCM/SMD | pKa prediction, reaction energetics | Gas-phase energies, solvation free energies | High accuracy for thermodynamic properties |

| DFT (e.g., B3LYP, PBE) | Geometry, electronic structure, reaction mechanisms | Choice of functional and basis set | Versatile for a wide range of properties |

| CPMD/PIMD | Hydrogen bond dynamics, vibrational spectra | Time evolution of electronic and nuclear coordinates | Includes nuclear quantum effects, dynamic behavior |

Derivatization and Chemical Transformations for Research Purposes

Esterification Reactions of the Carboxylic Acid Moiety

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation for 2-Ethyloxane-2-carboxylic acid. This reaction is typically performed for analytical purposes or to facilitate the separation of enantiomers. chemguide.co.ukmasterorganicchemistry.com

The conversion of this compound to its corresponding simple alkyl esters is a common strategy to enhance its volatility and thermal stability for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Furthermore, the resulting esters are often less polar than the parent carboxylic acid, which can significantly simplify purification by silica (B1680970) gel column chromatography.

A widely used method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and using the alcohol as the solvent helps to drive the equilibrium toward the formation of the ester. masterorganicchemistry.com

Table 1: Illustrative Fischer Esterification of this compound

| Alcohol (Reagent) | Catalyst | Expected Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-ethyloxane-2-carboxylate |

| Ethanol | H₂SO₄ | Ethyl 2-ethyloxane-2-carboxylate |

This interactive table illustrates common reagents and expected products for the Fischer esterification.

Since the C2 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is critical for studying their distinct biological activities. libretexts.orglibretexts.org A common method for chiral resolution involves reacting the racemic carboxylic acid with an enantiomerically pure chiral auxiliary, such as a chiral alcohol, to form a mixture of diastereomeric esters. beilstein-journals.org

Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques like crystallization or chromatography. wikipedia.org For instance, reacting racemic this compound with a chiral alcohol like L-(-)-menthol would yield two diastereomeric esters. beilstein-journals.org Once separated, each diastereomer can be hydrolyzed to yield the pure (R) or (S) enantiomer of the original acid. libretexts.org

Table 2: Chiral Resolution via Diastereomeric Ester Formation

| Reactants | Products (Diastereomeric Mixture) | Separation Method | Final Products after Hydrolysis |

|---|

This interactive table outlines the strategy for resolving the enantiomers of this compound.

Amide Formation from this compound

The carboxylic acid functional group can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. khanacademy.org Direct condensation is often challenging and may require heating to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first "activated" to increase its reactivity. This can be achieved by converting the acid to a more reactive derivative like an acid chloride or by using coupling reagents. nih.gov

For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert this compound into its highly reactive acid chloride. This intermediate readily reacts with a wide range of amines to form the corresponding amides in high yield. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of an amide bond by activating the carboxylic acid in situ. youtube.com

Table 3: Synthesis of Amides from this compound